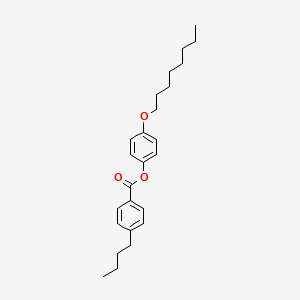
4-(Octiloxi)fenil 4-butilbenzoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Octyloxy)phenyl 4-butylbenzoate is a chemical compound with the molecular formula C25H34O3. It is known for its applications in electronic materials, particularly in liquid crystal displays (LCDs) and other advanced materials . This compound is characterized by its unique structure, which includes an octyloxy group attached to a phenyl ring and a butylbenzoate moiety.
Aplicaciones Científicas De Investigación
4-(Octyloxy)phenyl 4-butylbenzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octyloxy)phenyl 4-butylbenzoate typically involves the esterification of 4-(octyloxy)phenol with 4-butylbenzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 4-(Octyloxy)phenyl 4-butylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the high purity of the final product, which is essential for its application in electronic materials .
Análisis De Reacciones Químicas
Types of Reactions
4-(Octyloxy)phenyl 4-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Mecanismo De Acción
The mechanism of action of 4-(Octyloxy)phenyl 4-butylbenzoate involves its interaction with specific molecular targets and pathways. In liquid crystal applications, the compound’s unique structure allows it to align and reorient under an electric field, contributing to the display’s optical properties. In biological systems, it may interact with cellular membranes or proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Hexyloxy)phenyl 4-butylbenzoate
- 4-(Decyloxy)phenyl 4-butylbenzoate
- 4-(Octyloxy)phenyl 4-methylbenzoate
Comparison
4-(Octyloxy)phenyl 4-butylbenzoate is unique due to its specific combination of an octyloxy group and a butylbenzoate moiety. This structure imparts distinct physical and chemical properties, making it particularly suitable for liquid crystal applications. Compared to similar compounds, it offers a balance of flexibility and stability, which is crucial for its performance in electronic materials .
Propiedades
IUPAC Name |
(4-octoxyphenyl) 4-butylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-3-5-7-8-9-10-20-27-23-16-18-24(19-17-23)28-25(26)22-14-12-21(13-15-22)11-6-4-2/h12-19H,3-11,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESAJRHSCPKXHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597395 |
Source


|
| Record name | 4-(Octyloxy)phenyl 4-butylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42815-59-8 |
Source


|
| Record name | 4-(Octyloxy)phenyl 4-butylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
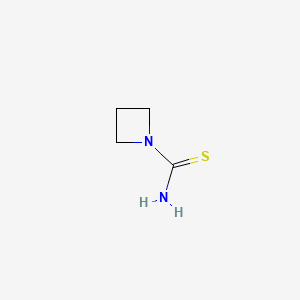
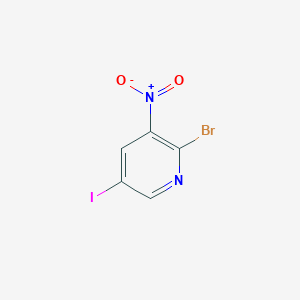

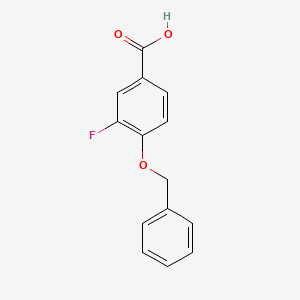

![1,3-Thiazol-5-ylmethyl N-[5-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate;hydrochloride](/img/structure/B1288179.png)
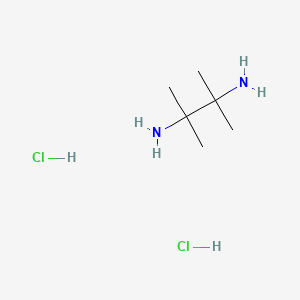
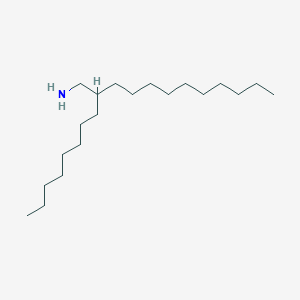
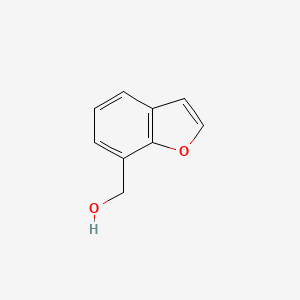
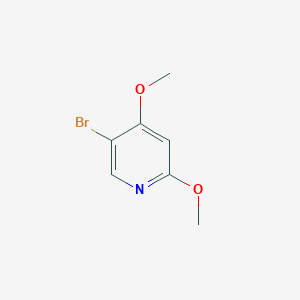

![3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid](/img/structure/B1288191.png)
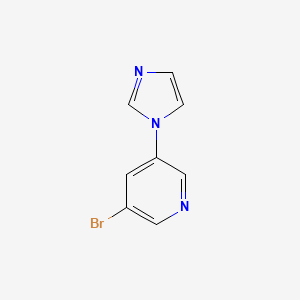
![2-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B1288203.png)
